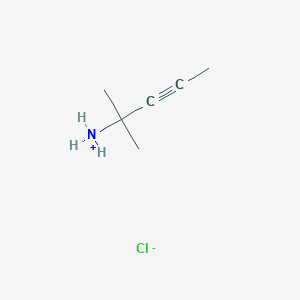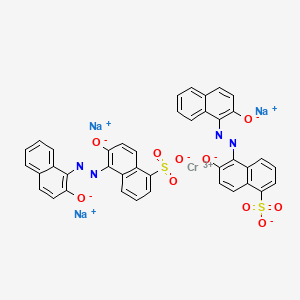
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a spirodecane structure, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of p-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Attachment of the Propyl Chain: The fluorobenzoyl chloride is then reacted with a propylamine to form the fluorobenzoylpropyl intermediate.
Formation of the Spirodecane Structure: The final step involves the cyclization of the fluorobenzoylpropyl intermediate with a suitable spirodecane precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide involves its interaction with specific molecular targets. The fluorobenzoyl group and spirodecane structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroperidol: A compound with a similar spirodecane structure but different functional groups.
Spiropitan: Another related compound with variations in the propyl chain and fluorobenzoyl group.
Uniqueness
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(45)decane iodide is unique due to its specific combination of functional groups and spirodecane structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1096-06-6 |
|---|---|
Molekularformel |
C20H29FINO |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(8-methyl-8-azoniaspiro[4.5]decan-8-yl)butan-1-one;iodide |
InChI |
InChI=1S/C20H29FNO.HI/c1-22(15-12-20(13-16-22)10-2-3-11-20)14-4-5-19(23)17-6-8-18(21)9-7-17;/h6-9H,2-5,10-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DTKAZBUMPMFMOW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC2(CCCC2)CC1)CCCC(=O)C3=CC=C(C=C3)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)


![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)





